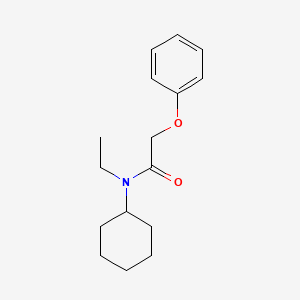

![molecular formula C17H16N2OS B5538441 4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile CAS No. 5231-58-3](/img/structure/B5538441.png)

4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives involves several key steps, including condensation reactions, Michael additions, and the use of malononitrile as a crucial reactant. For instance, the reaction of 2-acetylthiophene with malononitrile and aldehydes under specific conditions can yield substituted nicotinonitriles (Greiner‐Bechert & Otto, 1992). These synthetic routes highlight the versatility and reactivity of the nicotinonitrile core structure, allowing for the introduction of various substituents.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives, including the compound , is characterized by the presence of a central pyridine ring and various substituents that influence the overall geometry and electronic properties of the molecule. For example, studies have shown non-planar structures in some derivatives, with specific dihedral angles between the pyridine ring and attached phenyl or methoxy groups, indicating the influence of substituents on the molecular conformation (Chantrapromma et al., 2009).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo a range of chemical reactions, including interactions with nitrile oxides, leading to the formation of various compounds. These reactions are influenced by the specific substituents and the reactivity of the nitrile group. For instance, the reaction of nicotinonitriles with thioureas can lead to the synthesis of new ring systems, showcasing the compound's reactivity and potential for generating novel heterocyclic structures (Coppola & Shapiro, 1981).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and its potential applications. Studies on crystal structure and interactions, such as hydrogen bonding and π-π stacking, provide insights into the solid-state properties of these compounds (Suwunwong et al., 2013).

Applications De Recherche Scientifique

Structural Characterization and Crystallography

Research on nicotinonitrile derivatives, including those structurally related to "4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile," has provided insights into their crystal structures, showcasing non-planar configurations and the presence of weak intramolecular and intermolecular interactions. These studies contribute to our understanding of the molecular conformation and supramolecular assembly of such compounds (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).

Synthesis and Chemical Properties

The synthesis of nicotinonitrile derivatives has been a focus of research, exploring one-pot methodologies for generating compounds with potential applications in nonlinear optics (NLO) materials. Such studies highlight the versatility and reactivity of nicotinonitrile frameworks in creating compounds with desired electronic properties (Raghukumar, Thirumalai, Ramakrishnan, Karunakara, & Ramamurthy, 2003).

Medicinal Chemistry and Biological Activities

Nicotinonitrile derivatives have also been evaluated for their antiprotozoal activity, demonstrating significant efficacy against Trypanosoma and Plasmodium species. These findings open avenues for the development of novel therapeutic agents targeting neglected tropical diseases (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Materials Science Applications

In materials science, derivatives of nicotinonitrile have been employed as catalyst binders in electrolyzer systems, demonstrating the potential for enhancing the efficiency of electrochemical devices. This research indicates the utility of such compounds in developing more effective and durable energy conversion materials (Schauer, Hnát, Brožová, Zitka, & Bouzek, 2015).

Corrosion Inhibition

The application of nicotinonitrile derivatives as corrosion inhibitors for metals in acidic environments has been explored, showing promising results in protecting carbon steel against corrosion. This highlights the potential industrial applications of these compounds in extending the lifespan of metal components (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Propriétés

IUPAC Name |

4,5,6-trimethyl-2-phenacylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-11-12(2)15(9-18)17(19-13(11)3)21-10-16(20)14-7-5-4-6-8-14/h4-8H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESVEFLEJFXDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=CC=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966693 |

Source

|

| Record name | 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile | |

CAS RN |

5231-58-3 |

Source

|

| Record name | 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)

![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

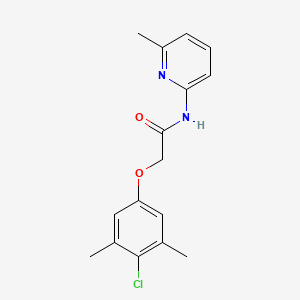

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)

![9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)

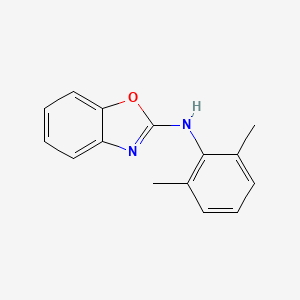

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)